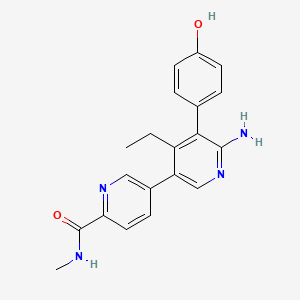

GNE-6776

Overview

Description

GNE-6776 is a small molecule inhibitor specifically targeting ubiquitin-specific-processing protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a crucial role in the regulation of protein degradation, localization, and activity by removing ubiquitin from substrate proteins. Overexpression of USP7 has been linked to various cancers, making it a significant target for cancer therapy .

Scientific Research Applications

GNE-6776 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown promise in inducing tumor cell death and enhancing the cytotoxicity of chemotherapeutic agents . It has been used to study the role of USP7 in various cancers, including breast cancer, chronic lymphocytic leukemia, and epithelial ovarian cancer . Additionally, this compound has been utilized in research on recurrent spontaneous abortion, where it helps regulate trophoblast proliferation, apoptosis, migration, and invasion through the Wnt/β-catenin pathway .

Mechanism of Action

Target of Action

The primary target of 6’-amino-4’-ethyl-5’-(4-hydroxyphenyl)-N-methyl-[3,3’-bipyridine]-6-carboxamide, also known as GNE-6776, is ubiquitin-specific protease 7 (USP7) . USP7, a member of the deubiquitinating enzyme family, plays critical roles in modulating immune cell function, regulating immune response, and participating in antigen processing and presentation during tumor progression .

Mode of Action

This compound interacts non-covalently with USP7, specifically targeting it at a location 12Å distant from the catalytic cysteine . This interaction attenuates the binding of ubiquitin to USP7, thereby inhibiting its deubiquitinase activity . This compound interacts with acidic residues that mediate hydrogen-bond interactions with the ubiquitin Lys48 side chain .

Biochemical Pathways

This compound affects the ubiquitin-proteasome system (UPS), a significant non-lysosomal pathway specific to protein degradation . By inhibiting USP7, this compound disrupts the balance of ubiquitination and deubiquitination, leading to the stabilization of proteins such as p53 . This can result in the deregulation of many cellular pathways, leading to the development of various human cancers .

Result of Action

This compound’s action results in molecular and cellular effects that include the induction of tumor cell death and the enhancement of anti-tumor drug cytotoxicity . By inhibiting USP7, this compound increases the degradation of MDM2, leading to the stabilization of p53 and the enhancement of transcription of p53 target genes .

Preparation Methods

The synthesis of GNE-6776 involves nuclear magnetic resonance-based screening and structure-based design. The compound is developed through a series of chemical reactions that optimize its inhibitory activity against USP7. The synthetic route includes the formation of the aminopyridine moiety, which is crucial for the compound’s binding affinity to USP7 . Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

GNE-6776 undergoes various chemical reactions, primarily focusing on its interaction with USP7. The compound forms hydrogen bonds with specific amino acids in the USP7 catalytic domain, such as His403 and Asp349 . These interactions are essential for the compound’s inhibitory activity. The major products formed from these reactions include the stabilized forms of proteins that would otherwise be degraded by the ubiquitin-proteasome system.

Comparison with Similar Compounds

GNE-6776 is similar to other USP7 inhibitors, such as GNE-6640, FT671, and FT827 . These compounds share a common mechanism of action, targeting the catalytic domain of USP7 and preventing the removal of ubiquitin from substrate proteins. this compound is unique in its binding affinity and selectivity for USP7, making it a potent inhibitor with significant therapeutic potential . The structural optimization of this compound has resulted in a compound with improved efficacy and reduced off-target effects compared to other USP7 inhibitors .

Properties

IUPAC Name |

5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYSSYGGXOFJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

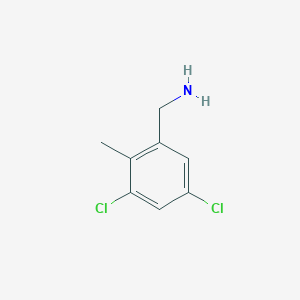

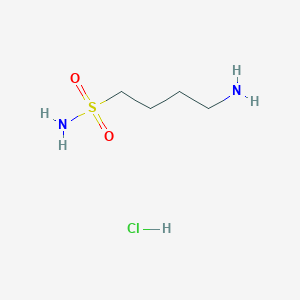

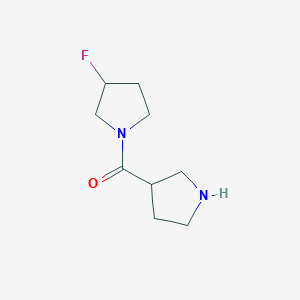

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

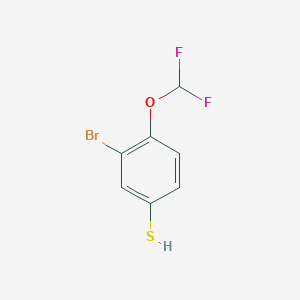

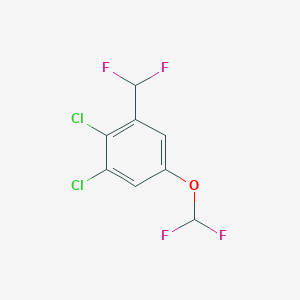

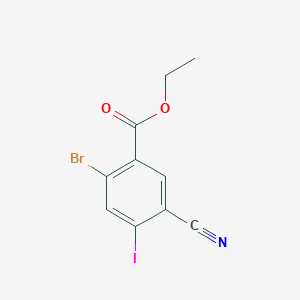

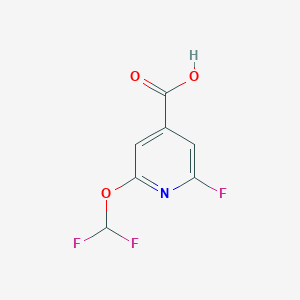

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)

![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)

![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)